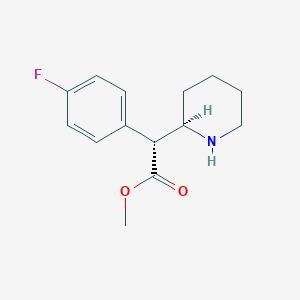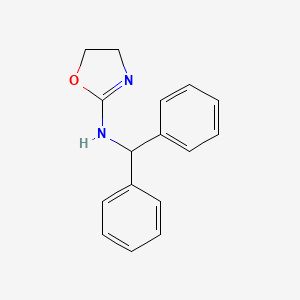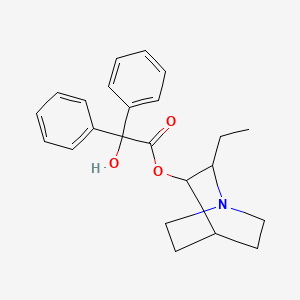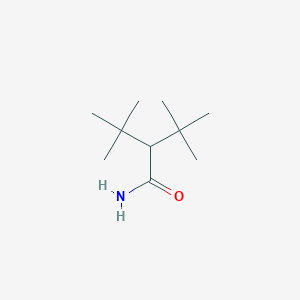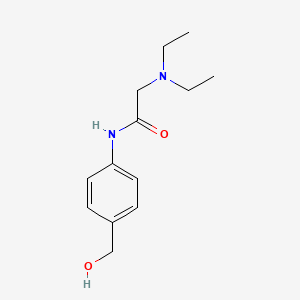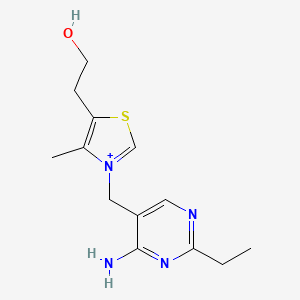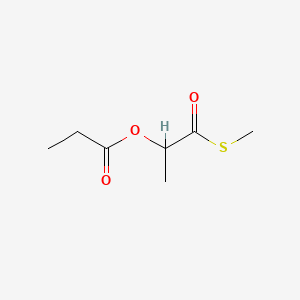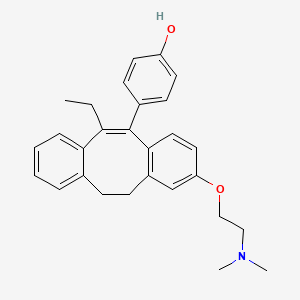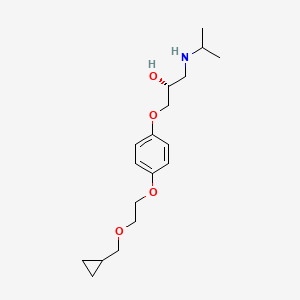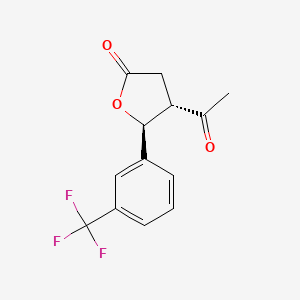
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and a trifluoromethyl group attached to a phenyl ring. The (E)-configuration indicates the specific geometric isomer of the compound.
Preparation Methods
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- involves several steps, typically starting with the preparation of the furanone ring followed by the introduction of the acetyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form dihydrofuranone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The furanone ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other furanone derivatives and trifluoromethyl-substituted aromatic compounds. Compared to these compounds, 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, (E)- is unique due to its specific combination of functional groups and geometric configuration. This uniqueness contributes to its distinct chemical and biological properties.
Some similar compounds include:
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(trifluoromethyl)phenyl
These compounds share structural similarities but differ in their specific functional groups and configurations, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
88220-92-2 |
|---|---|
Molecular Formula |
C13H11F3O3 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
(4S,5S)-4-acetyl-5-[3-(trifluoromethyl)phenyl]oxolan-2-one |
InChI |
InChI=1S/C13H11F3O3/c1-7(17)10-6-11(18)19-12(10)8-3-2-4-9(5-8)13(14,15)16/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
InChI Key |
ADKAGOBKFIZRIC-ZYHUDNBSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


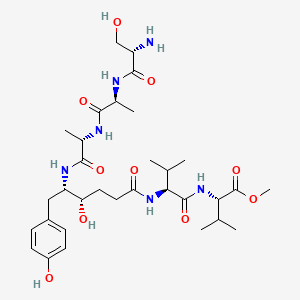
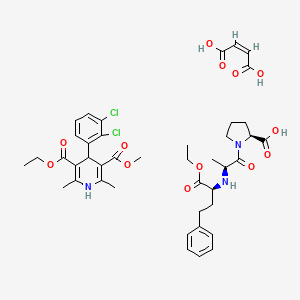
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
